molecular formula C15H21Cl3N2O2S B3238941 2,3-Dichloro-N-cyclopropyl-N-(piperidin-3-ylmethyl)benzenesulfonamide hydrochloride CAS No. 1417793-95-3

2,3-Dichloro-N-cyclopropyl-N-(piperidin-3-ylmethyl)benzenesulfonamide hydrochloride

Cat. No.: B3238941
CAS No.: 1417793-95-3
M. Wt: 399.8 g/mol
InChI Key: QMLIZLPKQGGQIE-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-cyclopropyl-N-(piperidin-3-ylmethyl)benzenesulfonamide hydrochloride (CAS 1417793-95-3) is a benzenesulfonamide derivative characterized by a dichlorinated aromatic ring, a cyclopropyl group, and a piperidine moiety linked via a methylene bridge. The compound is synthesized through multi-step organic reactions, likely involving sulfonylation of an amine intermediate followed by cyclopropane substitution (analogous to methods described in benzenesulfonamide derivative syntheses) . It is marketed as a high-purity standard for research, reflecting its utility in pharmacological or crystallographic studies .

Properties

IUPAC Name

2,3-dichloro-N-cyclopropyl-N-(piperidin-3-ylmethyl)benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O2S.ClH/c16-13-4-1-5-14(15(13)17)22(20,21)19(12-6-7-12)10-11-3-2-8-18-9-11;/h1,4-5,11-12,18H,2-3,6-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLIZLPKQGGQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN(C2CC2)S(=O)(=O)C3=C(C(=CC=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417793-95-3
Record name Benzenesulfonamide, 2,3-dichloro-N-cyclopropyl-N-(3-piperidinylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417793-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-N-cyclopropyl-N-(piperidin-3-ylmethyl)benzenesulfonamide hydrochloride typically involves multiple steps, starting with the chlorination of benzene to introduce the dichloro groups. The final step involves the formation of the sulfonamide group and the addition of hydrochloride to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,3-Dichloro-N-cyclopropyl-N-(piperidin-3-ylmethyl)benzenesulfonamide hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ primarily in substituents on the sulfonamide nitrogen and the heterocyclic amine. Key comparisons include:

Compound Name Key Structural Features Potential Applications/Properties
2,3-Dichloro-N-cyclopropyl-N-(piperidin-3-ylmethyl)benzenesulfonamide hydrochloride (CAS 1417793-95-3) Cyclopropyl group, piperidine ring, dichlorinated benzene, sulfonamide Research standard; possible kinase or protease inhibition due to sulfonamide and piperidine
2,3-Dichloro-N-ethyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride (CAS 1417794-52-5) Ethyl group, pyrrolidine ring (5-membered vs. piperidine’s 6-membered) Discontinued; suggests inferior stability or activity compared to cyclopropyl/piperidine variant
Pazopanib Hydrochloride (CAS 635702-64-6) Sulfonamide linked to indazole and pyrimidine; bulky substituents Clinically approved tyrosine kinase inhibitor (anti-angiogenic)
  • Cyclopropyl vs. Ethyl Groups : The cyclopropyl group in the target compound may enhance metabolic stability compared to the ethyl group in the analog (CAS 1417794-52-5), as cyclopropane’s ring strain can resist enzymatic oxidation .
  • Piperidine vs.
  • Sulfonamide Core: All compounds share the sulfonamide moiety, a pharmacophore known for hydrogen bonding with biological targets (e.g., carbonic anhydrase inhibitors) .

Research Implications and Gaps

  • Structural Insights : The piperidine-cyclopropane combination in the target compound may offer a balance of rigidity and flexibility, advantageous for drug-receptor interactions.
  • Data Limitations : Absence of explicit melting points, solubility metrics, or bioactivity data for the target compound necessitates further experimental characterization.
  • Lumping Strategies : In computational modeling, such compounds could be grouped with other sulfonamides for reaction simulations, but distinct substituents (e.g., cyclopropyl) may require separate evaluation .

Biological Activity

2,3-Dichloro-N-cyclopropyl-N-(piperidin-3-ylmethyl)benzenesulfonamide hydrochloride is a novel compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of dichloro and cyclopropyl groups, which may influence its biological activity. The molecular formula is C14H18Cl2N2O2S, and it features a sulfonamide group known for various pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Antagonism : Similar compounds have been shown to act as antagonists for chemokine receptors, particularly CCR3, which plays a role in inflammatory responses. The structure-activity relationship (SAR) indicates that modifications in the piperidine moiety can enhance binding affinity and selectivity for these receptors .
  • Apoptotic Induction : Research indicates that derivatives of piperidine can induce apoptotic cell death in various cancer cell lines. For instance, studies on piperidine-based compounds have demonstrated their ability to disrupt cellular membranes and induce cell cycle arrest .

Biological Activity Data

The following table summarizes the biological activities of 2,3-Dichloro-N-cyclopropyl-N-(piperidin-3-ylmethyl)benzenesulfonamide hydrochloride based on available research:

Activity Effect Reference
CCR3 AntagonismPotent inhibition of eotaxin-induced Ca²⁺ mobilization
Induction of ApoptosisInduces cell cycle arrest in C. auris
Antimicrobial ActivityEffective against fungal pathogens
CytotoxicityLower toxicity profile observed

Case Studies

  • In Vitro Studies : A study conducted on piperidine derivatives showed that certain modifications led to significant increases in potency against cancer cell lines. The derivatives exhibited IC50 values in the low micromolar range, indicating strong cytotoxic effects .
  • Pharmacological Evaluation : In a pharmacological evaluation, compounds similar to 2,3-Dichloro-N-cyclopropyl-N-(piperidin-3-ylmethyl)benzenesulfonamide hydrochloride were assessed for their ability to inhibit specific receptors involved in inflammation. The results demonstrated effective receptor antagonism with potential therapeutic implications in treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dichloro-N-cyclopropyl-N-(piperidin-3-ylmethyl)benzenesulfonamide hydrochloride
Reactant of Route 2
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2,3-Dichloro-N-cyclopropyl-N-(piperidin-3-ylmethyl)benzenesulfonamide hydrochloride

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